molecular formula C15H11N7O3 B2665793 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034281-12-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2665793
CAS No.: 2034281-12-2
M. Wt: 337.299
InChI Key: AMNISJPNDGWTNB-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyrazine core with an isoxazole and pyridine moiety, which may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.

    Attachment of the Isoxazole Moiety: This step often involves the reaction of the triazolopyrazine intermediate with isoxazole derivatives, possibly through nucleophilic substitution or cycloaddition reactions.

    Introduction of the Pyridine Group: The final step might involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the isoxazole core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to facilitate coupling reactions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Similar in structure but with different biological activities.

    Isoxazole Derivatives: Known for their anti-inflammatory and antimicrobial properties.

Uniqueness

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its combined structural features, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNISJPNDGWTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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